4-Bromophthalic anhydride

Description

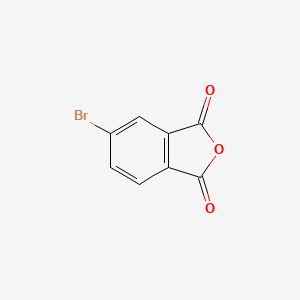

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKVHOUUJMYIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235342 | |

| Record name | 4-Bromophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-90-8 | |

| Record name | 4-Bromophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D7E8SD3ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophthalic Anhydride (CAS 86-90-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic anhydride (B1165640), with CAS number 86-90-8, is a pivotal fine chemical intermediate characterized by its high purity and versatile reactivity. This white to off-white crystalline solid serves as a fundamental building block in a multitude of advanced synthesis applications. Its chemical structure, featuring both an anhydride functional group and a bromine atom, makes it an indispensable precursor in the development of novel pharmaceuticals, high-performance polymers, and specialized dyes. For professionals in drug discovery and materials science, 4-bromophthalic anhydride offers a reliable scaffold for constructing complex molecular architectures through various organic transformations, including cross-coupling reactions and polymerization. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and experimental protocols.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 86-90-8 | [1] |

| Molecular Formula | C₈H₃BrO₃ | [1] |

| Molecular Weight | 227.01 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 106-111 °C | |

| Boiling Point | 301-309 °C | [3] |

| Density | 1.911 g/cm³ | [3] |

| Solubility | Very soluble in Benzene | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Spectral Data

Spectral analysis is crucial for the identification and quality control of this compound. Key spectral data are summarized below.

| Spectrum Type | Data / Characteristic Peaks | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H) | [4] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 226. Top Peak: m/z 182. Second Highest: m/z 184. | [1][5] |

| FTIR | KBr Wafer technique confirms structure. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of phthalic anhydride. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound from Phthalic Anhydride

This protocol describes the synthesis via bromination in an aqueous alkaline solution, followed by dehydration.

Experimental Protocol:

-

Reaction Setup : In a suitable reaction vessel, prepare a suspension of phthalic anhydride (22 g, 148.5 mmol) in 150 mL of water.

-

Base and Bromine Addition : Slowly add sodium hydroxide (B78521) (12 g, 300.0 mmol) to the suspension. Following this, carefully add pure bromine (8.5 mL, 165.9 mmol).

-

Reaction : Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.

-

Isolation of Intermediate : Upon completion, cool the mixture to 0 °C. Filter the resulting pale yellow solid and wash it with 50 mL of cold water.

-

Dehydration : Dissolve the collected solid in 60 mL of sulfur dioxide and heat the mixture to reflux for 5 hours.

-

Work-up : Concentrate the reaction mixture to obtain a residue. Add 200 mL of dichloromethane (B109758) (DCM) and stir at room temperature for 2 hours.

-

Final Product Isolation : Filter the mixture. Concentrate the filtrate to yield this compound (yield: ~71%).[4]

-

Purification (Optional) : The crude product can be further purified by vacuum distillation. Collect the fraction at approximately 215 °C under a vacuum of 0.095 MPa to obtain the high-purity final product.[6]

Applications in Chemical Synthesis

This compound is a versatile intermediate, primarily utilized for its ability to introduce a phthalic anhydride moiety and for the reactivity of its bromine atom in cross-coupling reactions.

Role in Polymer Chemistry

It is a key monomer in the synthesis of high-performance polymers like polyimides. The anhydride groups react with diamines to form the polyimide backbone, while the bromo-substituent can be used for post-polymerization modification to tune the material's properties.[7]

Intermediate for Drug Development

In medicinal chemistry, this compound serves as a scaffold for building complex drug molecules.[8] The bromine atom is particularly useful for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[8] This allows for the attachment of diverse organic fragments, facilitating the synthesis of a wide range of therapeutic agents.[8]

Suzuki Coupling Protocol

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Experimental Protocol:

-

Reaction Setup : To a dry reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst : Under the inert atmosphere, add an anhydrous solvent (e.g., a mixture of Toluene and Water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Reaction : Stir the mixture and heat to the required temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 4-arylphthalic anhydride derivative.[9][10][11]

Safety and Handling

This compound is classified as an irritant and should be handled with care in a well-ventilated area or fume hood.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).

-

First Aid :

-

Inhalation : Move the person to fresh air. Seek medical advice if respiratory symptoms occur.

-

Skin Contact : Immediately wash with plenty of water and soap.

-

Eye Contact : Rinse opened eye for several minutes under running water and consult a doctor.

-

Ingestion : Seek immediate medical advice.

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 86-90-8) is a high-value intermediate with significant applications in pharmaceutical synthesis, polymer science, and dye manufacturing. Its dual reactivity, stemming from the anhydride ring and the bromo-substituent, provides a powerful tool for chemists to construct complex and functional molecules. A thorough understanding of its properties, synthesis, and reaction protocols is essential for leveraging its full potential in research and development.

References

- 1. This compound | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 5. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) MS [m.chemicalbook.com]

- 6. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 7. US4962206A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

4-Bromophthalic anhydride chemical properties

An In-depth Technical Guide to 4-Bromophthalic Anhydride (B1165640): Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic anhydride, with the CAS number 86-90-8, is a pivotal intermediate in the landscape of organic and medicinal chemistry.[1][2] This off-white to white crystalline solid serves as a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, polymers, dyes, and plasticizers.[1][3][4] Its utility is primarily derived from its dual reactivity: the anhydride functional group is susceptible to nucleophilic attack, while the bromo substituent provides a handle for cross-coupling reactions.[2] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and a summary of its applications, particularly in the realm of drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C8H3BrO3 |

| Molecular Weight | 227.01 g/mol [5] |

| Appearance | Off-white to white powder/crystal[1][6] |

| Melting Point | 107 °C[1][6] |

| Boiling Point | 361.8 °C at 760 mmHg[6][7] |

| Density | 1.911 g/cm³[1][6] |

| Flash Point | 172.6 °C[6][7] |

| Solubility | Very soluble in Benzene[1][6] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C[1][6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

| Spectroscopy Type | Details |

| ¹H NMR | ¹H NMR (400 MHz, CDCl₃) δ 8.16-8.17 (m, 1H), 8.06-8.07 (m, 1H), 7.89-7.90 (m, 1H)[1] |

| ¹³C NMR | Data available in spectral databases.[5] |

| Infrared (IR) | FTIR spectra have been recorded using KBr wafer technique.[5] |

| Mass Spectrometry (MS) | Mass of molecular ion: 226.[8] |

Reactivity and Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its versatile reactivity.[2] The anhydride ring can be opened by a variety of nucleophiles, such as alcohols and amines, to form mono-ester or mono-amide derivatives of phthalic acid. This reactivity is fundamental in constructing more complex molecular architectures.

The bromine atom on the aromatic ring is a key feature for synthetic diversification.[2] It can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2] This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery. This compound is also used in the synthesis of dye intermediates and plant growth regulators.[1]

Below is a diagram illustrating the general reactivity of this compound.

Caption: Reactivity pathways of this compound.

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound from phthalic anhydride.

Synthesis of this compound from Phthalic Anhydride

This method involves the bromination of phthalic anhydride in an aqueous alkaline solution, followed by acidification and dehydration.

Materials:

-

Phthalic anhydride (1.0 eq.)

-

Sodium hydroxide (B78521) (2.0 eq.)

-

Bromine (1.1 eq.)

-

Water

-

Sulfur dioxide or Acetic Anhydride

-

Dichloromethane

Procedure:

-

To a suspension of phthalic anhydride in water, slowly add sodium hydroxide.[9]

-

To this mixture, add pure bromine and stir the reaction mixture at 90 °C for 12 hours.[9]

-

After the reaction is complete, cool the mixture to 0 °C and filter to collect the pale yellow solid.[9]

-

Wash the solid with cold water.[9]

-

The intermediate, 4-bromophthalic acid, is then dehydrated. This can be achieved by heating with acetic anhydride for 2 hours at 140 °C or by refluxing in sulfur dioxide for 5 hours.[9][10]

-

The crude product is then purified. One method involves dissolving the residue in dichloromethane, stirring at room temperature, filtering, and concentrating the filtrate to yield this compound as a solid.[9]

The workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[7] It may also cause an allergic skin reaction.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an essential tool for researchers and scientists in the field. A thorough understanding of its characteristics and safe handling procedures is paramount for its effective utilization in the laboratory and in industrial processes.

References

- 1. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US4962206A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. This compound | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 4-BROMO PHTHALIC ANHYDRUS(86-90-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility of 4-Bromophthalic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromophthalic anhydride (B1165640) in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, drug development, and materials science, where it serves as a versatile intermediate. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is fundamentally governed by the chemical principle "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. 4-Bromophthalic anhydride is a moderately polar molecule due to the presence of the polar anhydride group and the carbon-bromine bond. Its solubility is therefore expected to be higher in polar organic solvents. Factors such as temperature and the specific nature of the solvent-solute interactions also play a significant role in determining the extent of solubility.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Qualitative Solubility of this compound

Existing data indicates that this compound is generally soluble in several common organic solvents.

| Solvent | Solubility Description |

| Benzene | Very Soluble[1][2] |

| Ethanol | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethyl Acetate | Implied Soluble (used for extraction)[4] |

| Acetone | Implied Soluble (used for extraction)[4] |

| Butanone | Implied Soluble (used for extraction) |

Quantitative Solubility of Phthalic Anhydride (Analogue)

As a close structural analogue, the solubility of phthalic anhydride can provide a useful, albeit approximate, reference for the behavior of this compound. A study has detailed the solubility of phthalic anhydride in several organic solvents. It is important to note that the presence of the bromine atom in this compound will influence its solubility relative to the parent compound.

| Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Acetone | 20 | 23.5 |

| 30 | 30.1 | |

| 40 | 38.2 | |

| Ethyl Acetate | 20 | 12.8 |

| 30 | 17.2 | |

| 40 | 22.9 | |

| Chloroform | 20 | 6.2 |

| 30 | 8.9 | |

| 40 | 12.5 | |

| Benzene | 20 | 3.8 |

| 30 | 5.5 | |

| 40 | 7.9 |

Note: This data is for phthalic anhydride and should be used as an estimation for this compound with caution.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound is the shake-flask method.[5] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Workflow for the experimental determination of solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Spectroscopic Landscape of 4-Bromophthalic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromophthalic anhydride (B1165640). Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral characteristics, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure.

¹H and ¹³C NMR Data at a Glance

The following tables summarize the quantitative ¹H and ¹³C NMR data for 4-bromophthalic anhydride, offering a clear and concise reference for spectral analysis.

Table 1: ¹H NMR Chemical Shift Data of this compound

| Solvent | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| DMSO-d₆ | H-A | 8.344 | d | J(A,B) = 1.7 |

| H-B | 8.188 | dd | J(B,C) = 7.9, J(A,B) = 1.7 | |

| H-C | 8.006 | d | J(B,C) = 7.9 | |

| CDCl₃ | - | 8.16 - 8.17 | m | - |

| - | 8.06 - 8.07 | m | - | |

| - | 7.89 - 7.90 | m | - |

Note: In CDCl₃, the peaks were reported as multiplets (m). The assignments correspond to the three aromatic protons.

Table 2: ¹³C NMR Chemical Shift Data of this compound

A search of available literature and spectral databases did not yield specific experimental ¹³C NMR chemical shift data for this compound. While ¹³C NMR spectra for this compound are indicated to exist in databases such as SpectraBase, the precise chemical shifts are not publicly detailed in the available resources.[1] For researchers requiring this data, direct acquisition of a ¹³C NMR spectrum is recommended.

Deciphering the Molecular Structure

The chemical structure of this compound and the corresponding proton assignments for NMR analysis are illustrated in the diagram below. This visualization serves as a crucial tool for correlating the spectral data with the specific protons in the molecule.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocols

The referenced ¹H NMR data was obtained using the following experimental parameters:

For data in DMSO-d₆: [2]

-

Instrument: 300 MHz NMR Spectrometer

-

Sample Preparation: 0.041 g of this compound was dissolved in 0.5 ml of DMSO-d₆.

For data in CDCl₃:

-

Instrument: BRUKER AC-300[1]

-

Temperature: 297K

-

Reference: Tetramethylsilane (TMS)

The provided protocols offer a foundational methodology for the replication of these NMR experiments. It is recommended that researchers consult the original source materials for any further specific details regarding the experimental setup and data acquisition parameters.

Logical Workflow for NMR Data Analysis

The process of analyzing and assigning the NMR spectra for this compound follows a logical progression from data acquisition to structural elucidation.

Caption: Workflow for NMR-based structural analysis of this compound.

References

In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-bromophthalic anhydride (B1165640). It details the expected vibrational frequencies, provides a standard experimental protocol for sample analysis, and outlines a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical analysis who work with or encounter this compound.

Introduction to 4-Bromophthalic Anhydride and FT-IR Spectroscopy

This compound is a brominated derivative of phthalic anhydride. It is a valuable intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals. The presence of the bromine atom and the anhydride functional group imparts specific chemical reactivity that is leveraged in organic synthesis.

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. For this compound, FT-IR spectroscopy is crucial for confirming the presence of the characteristic anhydride group and the aromatic ring, as well as for overall structural elucidation.

Predicted FT-IR Spectral Data for this compound

While a definitive, experimentally-derived peak list for this compound can vary slightly based on the sample preparation and instrument parameters, a highly accurate prediction of the key absorption bands can be made based on the known characteristic frequencies of its constituent functional groups. The following table summarizes the expected FT-IR absorption bands, their intensities, and the corresponding vibrational modes for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| ~ 1850 - 1800 | Strong | Asymmetric C=O Stretch | Cyclic Anhydride |

| ~ 1790 - 1740 | Strong | Symmetric C=O Stretch | Cyclic Anhydride |

| ~ 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~ 1300 - 1200 | Strong | C-O-C Stretch | Anhydride |

| ~ 1000 - 800 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic Ring |

| Below 700 | Medium to Strong | C-Br Stretch | Aryl Halide |

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

Drying oven

-

This compound (sample)

-

Potassium bromide (KBr), FT-IR grade

3.2. Procedure

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.

-

Pellet Formation: Carefully transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using an empty sample compartment or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

-

Data Analysis: Process the acquired spectrum to identify the key absorption bands and compare them with the expected values for this compound.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of an FT-IR spectrum, from initial sample preparation to the final structural interpretation.

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of the this compound FT-IR Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

-

Anhydride Carbonyl (C=O) Stretching: The most prominent feature will be two strong absorption bands in the region of 1850-1740 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the two carbonyl groups in the five-membered anhydride ring. The high frequency of these bands is characteristic of cyclic anhydrides.

-

Aromatic C=C Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations of the hydrogens attached to the aromatic ring.

-

C-O-C Stretching: A strong absorption band is expected in the 1300-1200 cm⁻¹ region, corresponding to the stretching of the C-O-C linkage within the anhydride functional group.

-

Aromatic C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), bands corresponding to the out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) ring.

-

Carbon-Bromine (C-Br) Stretching: A medium to strong absorption band is expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹, which is characteristic of the C-Br stretching vibration.

By identifying these characteristic absorption bands, researchers can confidently confirm the identity and purity of this compound in their samples. This in-depth analysis serves as a fundamental tool in quality control and reaction monitoring in synthetic chemistry and drug development.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 4-bromophthalic anhydride (B1165640). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. This document details the fragmentation patterns, presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Introduction

4-Bromophthalic anhydride (C₈H₃BrO₃) is a chemical intermediate used in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. Understanding its behavior under mass spectrometry, particularly through electron ionization (EI), is crucial for its identification and characterization in complex mixtures. This guide will focus on the fragmentation pathways observed in the mass spectrum of this compound, providing a basis for its unambiguous identification.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. Due to the presence of a bromine atom, the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Quantitative Fragmentation Data

The following table summarizes the most significant ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 228 | ~98 | [C₈H₃⁸¹BrO₃]⁺• (Molecular Ion, M+2) |

| 226 | 100 | [C₈H₃⁷⁹BrO₃]⁺• (Molecular Ion, M) |

| 184 | ~48 | [C₈H₃⁸¹BrO]⁺• |

| 182 | ~47 | [C₈H₃⁷⁹BrO]⁺• |

| 156 | ~47 | [C₇H₃⁸¹Br]⁺• |

| 154 | ~48 | [C₇H₃⁷⁹Br]⁺• |

| 103 | ~5 | [C₇H₄O]⁺• |

| 75 | ~80 | [C₆H₃]⁺ |

| 74 | ~47 | [C₆H₂]⁺ |

| 50 | ~7 | [C₄H₂]⁺ |

Data sourced from the ChemicalBook database.[1]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps, primarily involving the loss of neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), as well as the bromine atom.

The proposed fragmentation pathway is as follows:

-

Molecular Ion Formation: The initial event is the ionization of the this compound molecule by electron impact, resulting in the formation of the molecular ion radical cation at m/z 226 and 228.

-

Loss of CO₂: The molecular ion can undergo the loss of a molecule of carbon dioxide to form a fragment ion at m/z 182 and 184.

-

Loss of CO: Subsequent loss of a carbon monoxide molecule from the [M-CO₂]⁺• ion leads to the formation of a brominated benzyne-like radical cation at m/z 154 and 156.

-

Loss of Bromine: The fragment at m/z 154/156 can then lose a bromine radical to form an ion at m/z 75.

-

Alternative Pathways: Other minor fragmentation pathways can also occur, leading to the formation of smaller fragment ions.

Fragmentation Diagram

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Dilution: If necessary, perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

-

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

-

Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

-

Library Matching: Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound provides a reliable method for its identification. The characteristic isotopic pattern of bromine and the predictable fragmentation pathway involving the loss of CO₂ and CO are key identifiers. The experimental protocol outlined in this guide provides a solid foundation for the analysis of this compound in a research or quality control setting. This technical guide serves as a practical resource for scientists and professionals requiring detailed information on the mass spectrometric behavior of this compound.

References

Unraveling the Crystalline Landscape of 4-Bromophthalic Anhydride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Despite its utility as a precursor in the synthesis of various organic compounds, a comprehensive public-domain understanding of the solid-state chemistry of 4-bromophthalic anhydride (B1165640), specifically its crystal structure and potential polymorphic forms, remains elusive. Extensive searches of chemical databases and the scientific literature have not yielded detailed crystallographic data, such as unit cell parameters, space group information, or validated polymorphic forms. This technical guide, therefore, serves to consolidate the currently available information and to highlight the existing knowledge gap in the structural chemistry of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of 4-bromophthalic anhydride is presented in Table 1. This data is foundational for any experimental work involving the material's crystallization and solid-state characterization.

| Property | Value |

| Molecular Formula | C₈H₃BrO₃ |

| Molecular Weight | 227.01 g/mol |

| Melting Point | Approximately 107 °C |

| Appearance | White to off-white powder or crystals |

| Solubility | Soluble in benzene |

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.

Synthesis and Crystallization: Experimental Protocols

While specific crystal structure data is unavailable, several methods for the synthesis of this compound have been reported. Understanding these synthetic routes is crucial as the final crystallization step can be influenced by impurities or residual solvents, potentially leading to different crystal forms.

Method 1: Bromination of Phthalic Anhydride

One common laboratory-scale synthesis involves the direct bromination of phthalic anhydride. A general procedure is as follows:

-

Phthalic anhydride is dissolved in a suitable solvent, such as a mixture of water and sodium hydroxide.

-

Elemental bromine is added portion-wise to the solution at an elevated temperature (e.g., 90 °C).

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

Upon cooling, the crude product precipitates and is collected by filtration.

-

Purification is typically achieved by recrystallization from an appropriate solvent.

Method 2: From 4-Chlorotetrahydrophthalic Anhydride

An alternative synthesis involves the reaction of 4-chlorotetrahydrophthalic anhydride with bromine in the presence of an iron catalyst. This process simultaneously results in aromatization and halogen exchange.

The Quest for Crystal Structure and Polymorphism: A Knowledge Gap

The absence of published crystallographic data for this compound presents a significant knowledge gap. The arrangement of molecules in the solid state, governed by intermolecular interactions such as halogen bonding and π-π stacking, dictates many of the material's bulk properties, including its dissolution rate, stability, and mechanical characteristics.

For a molecule like this compound, the presence of a bromine atom and a polar anhydride group suggests the potential for interesting supramolecular assemblies. The bromine atom can participate in halogen bonding, a highly directional interaction that can influence crystal packing.

The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is also a critical consideration, particularly in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physical properties.

Future Outlook and Recommended Experimental Workflow

To address the current void in the understanding of this compound's solid-state chemistry, a systematic study is warranted. The following experimental workflow is proposed:

Figure 1: Proposed experimental workflow for the determination of the crystal structure and polymorphism of this compound. This diagram outlines the logical steps from synthesis to full solid-state characterization.

A thorough crystallization screening using a variety of solvents and conditions (e.g., slow evaporation, cooling crystallization, vapor diffusion) would be the first step in obtaining single crystals suitable for X-ray diffraction analysis. Subsequent characterization of any identified forms by spectroscopic and thermal methods would provide a complete picture of the solid-state landscape of this compound.

The logical relationship between different potential polymorphic forms and the experimental conditions that might lead to them can be conceptualized as follows:

Figure 2: A conceptual diagram illustrating the potential influence of crystallization conditions on the formation of different solid forms of this compound. This highlights the key experimental variables that could be manipulated to isolate different polymorphs.

Thermogravimetric Analysis of 4-Bromophthalic Anhydride: A Technical Guide

Disclaimer: Publicly available thermogravimetric analysis (TGA) data specifically for 4-Bromophthalic anhydride (B1165640) is limited. The data and discussion presented in this guide are based on the analysis of structurally related compounds, namely polymers derived from 3,6-dibromophthalic anhydride, and general principles of thermal analysis for brominated aromatic compounds. The provided quantitative data should be considered an illustrative estimation. Experimental verification is highly recommended for precise characterization.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the thermal stability, decomposition profile, and composition of materials. For drug development professionals and scientists, TGA provides critical insights into the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients, which can influence formulation, storage, and processing.

Estimated Thermal Decomposition Profile

Based on the thermal behavior of related brominated phthalic anhydride derivatives, the thermal decomposition of 4-Bromophthalic anhydride is expected to be a multi-stage process.[2] The primary decomposition event would likely involve the loss of bromine and the anhydride functional group. The presence of the bromine atom on the aromatic ring may influence the decomposition pathway and the thermal stability of the molecule. For instance, studies on brominated flame retardants show initial degradation temperatures between 297 and 330 °C.[3]

Table 1: Estimated TGA Data for this compound

| Parameter | Estimated Value/Range | Description |

| Onset Decomposition Temp. (T_onset) | 280 - 320 °C | The temperature at which significant mass loss begins. This indicates the start of thermal degradation. |

| Peak Decomposition Temp. (T_peak) | 300 - 350 °C | The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative thermogravimetric (DTG) curve. |

| Mass Loss Event(s) | A primary, significant mass loss corresponding to the fragmentation of the molecule. | This would likely involve the cleavage of the C-Br bond and the breakdown of the anhydride ring structure. |

| Residue at 600 °C | Variable | The amount of residual mass will depend on the decomposition pathway and the potential for char formation. |

Note: The values in this table are estimations based on the thermal decomposition of related compounds and should be confirmed by experimental analysis.

Experimental Protocol for TGA

The following is a detailed methodology for conducting a thermogravimetric analysis of a solid organic compound such as this compound.

3.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

-

Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (or another inert gas like argon) is used to prevent oxidative decomposition.

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.

-

Distribute the sample evenly across the bottom of the crucible.

3.3. TGA Instrument Parameters

-

Purge Gas: Set the flow rate of the inert gas (e.g., nitrogen) to 20-50 mL/min to maintain an inert atmosphere within the furnace.[1]

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min (a common rate for standard analysis).

-

Final Temperature: 600 °C (or higher, depending on the desired extent of decomposition analysis).

-

-

Data Collection: Record the sample mass as a function of temperature.

3.4. Data Analysis

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.

-

Determine the onset temperature of decomposition, typically by the intersection of the baseline with the tangent of the steepest part of the mass loss curve.

-

Quantify the percentage of mass loss for each decomposition step.

Visualizing the TGA Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways and Logical Relationships

In the context of TGA, a "signaling pathway" can be interpreted as the sequence of events leading to the final analytical result. The diagram above illustrates this logical progression. The process begins with careful sample preparation, followed by precise instrument setup. The core of the experiment is the controlled heating of the sample and the continuous measurement of its mass. The resulting data is then processed to generate TGA and DTG curves, which are finally interpreted to extract key thermal properties of the material. This systematic approach ensures the reliability and reproducibility of the TGA results.

References

In-Depth Technical Guide: Differential Scanning Calorimetry (DSC) of 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 4-Bromophthalic anhydride (B1165640) using Differential Scanning Calorimetry (DSC). It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of this compound.

Introduction to 4-Bromophthalic Anhydride and its Thermal Analysis

This compound (CAS No: 86-90-8) is a brominated aromatic anhydride.[1] Its chemical structure, featuring a phthalic anhydride core with a bromine substituent, makes it a valuable intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Understanding the thermal behavior of this compound is crucial for its application in various fields, particularly in processes involving elevated temperatures.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, such as melting point, enthalpy of fusion, and decomposition temperature.

Thermal Properties of this compound

| Thermal Property | This compound | Phthalic Anhydride (for comparison) |

| Melting Point (T_m) | ~107 °C[1] | 131.6 °C |

| Enthalpy of Fusion (ΔH_fus) | Data not available | 23.09 kJ/mol[2] |

| Decomposition | Decomposes at elevated temperatures with potential release of hydrogen bromide. | Not applicable |

Experimental Protocol for DSC Analysis

The following is a generalized experimental protocol for the DSC analysis of this compound, based on standard procedures for organic compounds.

Sample Preparation

-

Accurately weigh 2-5 mg of high-purity this compound powder into a standard aluminum DSC pan.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

-

Hermetically seal the aluminum pan to contain any potential volatiles released upon heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Instrument Setup and Measurement

-

Instrument: A calibrated heat-flux or power-compensation DSC instrument.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min. This heating rate is a common starting point and can be adjusted to optimize the resolution of thermal events.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis and Interpretation

The resulting DSC thermogram will display heat flow on the y-axis versus temperature on the x-axis.

-

Melting Point (T_m): The melting of this compound will be observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak is proportional to the enthalpy of fusion. This value can be calculated using the instrument's software and is a measure of the energy required to melt the sample.

-

Decomposition: Any exothermic or endothermic events at temperatures above the melting point may indicate decomposition. Brominated compounds can release hydrogen bromide upon decomposition, which is a corrosive gas. Therefore, it is important to take appropriate safety precautions and ensure proper ventilation.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the general workflow for a DSC experiment.

Caption: A flowchart of the DSC experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the Differential Scanning Calorimetry analysis of this compound. By following the outlined experimental protocol and data analysis procedures, researchers can obtain valuable insights into the thermal properties of this important chemical intermediate. The provided data and workflow serve as a foundational resource for further investigation and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Bromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Bromophthalic anhydride (B1165640) (CAS No. 86-90-8). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals handling this chemical in a research and development setting.

Chemical and Physical Properties

4-Bromophthalic anhydride is a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃BrO₃ | [2] |

| Molecular Weight | 227.01 g/mol | [2][3] |

| Appearance | Off-white to white powder/solid | [1][4] |

| Melting Point | 107 °C | [4] |

| Boiling Point | 305-309 °C | [4] |

| Density | 1.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 172.6 ± 23.2 °C | [4] |

| CAS Number | 86-90-8 | [2][5] |

| EC Number | 201-707-9 | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant and corrosive properties.

Signal Word: Warning or Danger (depending on supplier and concentration)[4][6]

GHS Hazard Pictograms:

-

Exclamation Mark (GHS07): Indicates that the substance may cause irritation, skin sensitization, or is harmful.

-

Corrosion (GHS05): May be indicated by some suppliers, highlighting the risk of serious eye damage.[2]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Reference(s) |

| Hazard Statements | ||

| H302 | Harmful if swallowed. | [7][8][9] |

| H315 | Causes skin irritation. | [6][7][9] |

| H317 | May cause an allergic skin reaction. | [3][7] |

| H318 | Causes serious eye damage. | [2] |

| H319 | Causes serious eye irritation. | [6][7][9] |

| H335 | May cause respiratory irritation. | [7][8] |

| Precautionary Statements | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][10] |

| P264 | Wash skin thoroughly after handling. | [6][10] |

| P270 | Do not eat, drink or smoke when using this product. | [10] |

| P271 | Use only outdoors or in a well-ventilated area. | [7][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][8][10] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [10] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. | [9] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [9] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [7] |

| P405 | Store locked up. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

The following diagram illustrates the logical workflow for hazard identification and initial response.

Caption: Hazard Identification and Initial Response Workflow.

Experimental Protocols for Hazard Determination

The GHS classifications are based on data from standardized toxicological studies. While specific experimental data for this compound is not publicly available, the methodologies follow established OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)

-

Objective: To determine the acute oral toxicity of a substance.[5] The "Harmful if swallowed" (H302) classification is derived from these studies.

-

Methodology: A single dose of the substance is administered orally to fasted animals (typically rats).[10][11] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[10] Different guidelines use different dosing schemes (e.g., Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to minimize the number of animals used while still enabling classification.[5] The results allow for the classification of the substance into one of the GHS categories for acute toxicity.

Skin Irritation/Corrosion (OECD 439)

-

Objective: To assess the potential of a substance to cause reversible skin damage.[6] This is the basis for the "Causes skin irritation" (H315) classification.

-

Methodology: This test is now commonly performed in vitro using a reconstructed human epidermis (RhE) model.[6][12] A defined amount of the test substance is applied to the surface of the RhE tissue.[13] After a specific exposure time, the substance is removed, and the tissue is incubated. Cell viability is then measured, typically using a colorimetric assay (like the MTT assay). A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is a skin irritant.[6][13]

Serious Eye Damage/Eye Irritation (OECD 405)

-

Objective: To determine the potential of a substance to produce serious eye damage or irritation.[2] This informs the "Causes serious eye irritation" (H319) or "Causes serious eye damage" (H318) classifications.

-

Methodology: The traditional method involves applying a single dose of the substance to one eye of an experimental animal (historically, the albino rabbit).[1][14] The eye is then observed at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva, which are scored to determine the level of irritation.[1][4] Efforts are made to minimize animal suffering, and in vitro alternatives are increasingly used where validated.[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear impervious gloves.[6]

-

Eye Protection: Use safety glasses or goggles.[6]

-

Skin and Body Protection: Wear protective work clothing.[6]

-

Respiratory Protection: Use a suitable respirator if high concentrations of dust are present.[6]

Handling

-

Avoid all personal contact, including inhalation of dust.[7]

-

Use in a well-ventilated area.[7]

-

Do not eat, drink, or smoke when handling.[7]

-

Wash hands thoroughly after handling.[6]

-

Keep containers securely sealed when not in use.[7]

Storage

-

Store in a cool, dry, well-ventilated area.[7]

-

Keep containers tightly closed.[7]

-

Store away from incompatible materials and foodstuffs.[7]

-

Due to its hygroscopic nature, it should be stored in a sealed, dry environment, with some sources recommending low temperatures (2-8°C).[1]

The following diagram outlines a safe handling and storage protocol.

Caption: Safe Handling and Storage Protocol.

First-Aid and Accidental Release Measures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[6]

-

Skin Contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek immediate medical advice.[6]

-

Eye Contact: Rinse opened eyes for several minutes under running water. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical advice.[6]

Accidental Release Measures

-

Minor Spills: Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.[7]

-

Major Spills: Evacuate the area. Alert emergency services. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or waterways.[7]

Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed. Inflammation of the skin and eyes is characterized by itching, redness, and pain.[10]

-

Carcinogenicity, Mutagenicity, Reproductivity: Data is not available or does not meet the criteria for classification.[9]

This guide is intended to provide detailed safety and hazard information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier before handling this compound and adhere to all institutional safety protocols.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. delltech.com [delltech.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. mbresearch.com [mbresearch.com]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

An In-depth Technical Guide to the Electrophilic Bromination of Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of phthalic anhydride (B1165640), a critical reaction for the synthesis of brominated phthalic anhydride derivatives. These derivatives serve as versatile intermediates in the development of pharmaceuticals, polymers, and other high-value organic compounds. This document details the reaction mechanism, regioselectivity, experimental protocols, and quantitative data to support researchers in this field.

Core Concepts: The Mechanism of Electrophilic Bromination

The electrophilic bromination of phthalic anhydride is a classic example of an electrophilic aromatic substitution (EAS) reaction. Due to the presence of the electron-withdrawing anhydride group, the aromatic ring of phthalic anhydride is deactivated towards electrophilic attack compared to benzene. This deactivation necessitates the use of a Lewis acid catalyst, such as iron (Fe) or ferric bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile.

The generally accepted mechanism proceeds through the following key steps:

-

Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex, which effectively acts as a source of the bromonium ion (Br⁺).

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated phthalic anhydride product.

The overall transformation can be summarized as the substitution of a hydrogen atom on the aromatic ring with a bromine atom.

Regioselectivity: The Formation of 3- and 4-Bromophthalic Anhydride

The substitution pattern in the electrophilic bromination of phthalic anhydride is governed by the directing effects of the anhydride functional group. The anhydride group is an electron-withdrawing group, which deactivates the aromatic ring. In electrophilic aromatic substitution, such groups are typically meta-directing. This is consistent with the formation of 3-bromophthalic anhydride .

However, experimental evidence confirms that the reaction also yields This compound , the para isomer. The formation of a mixture of 3- and 4-brominated products indicates that the directing effect of the anhydride group in this specific bicyclic system is more complex than simple substituent rules might suggest. The direct bromination of phthalic anhydride often leads to a mixture of these two isomers, and their separation can be challenging.

While a detailed computational analysis explaining the precise isomer distribution is not extensively documented in readily available literature, the formation of the 4-bromo isomer may be influenced by a combination of electronic and steric factors within the phthalic anhydride molecule.

Data Presentation: Synthesis of Brominated Phthalic Anhydrides

The following tables summarize quantitative data from various reported syntheses of 3- and this compound.

Table 1: Synthesis of 3-Bromophthalic Anhydride

| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |

| Phthalic Anhydride | Bromine | Acetic Anhydride (reflux) | - | Reflux | High Purity (up to 96%) | |

| 3-Bromophthalic Acid | Acetic Anhydride | - | 1 hour | Reflux | 96% |

Table 2: Synthesis of this compound

| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |

| Phthalic Anhydride | Bromine | Water, NaOH, Phase Transfer Catalyst | 11.7 hours | 45-80°C | 71% | |

| 4-Chlorotetrahydrophthalic Anhydride | Bromine | Iron powder, Chlorobenzene (B131634) | 4 hours (at 165-170°C) | 110°C -> 130°C -> 165-170°C | 7.8% (GC area %) |

Experimental Protocols

Detailed methodologies for the synthesis of brominated phthalic anhydrides are crucial for reproducibility. The following are representative experimental protocols.

Synthesis of 3-Bromophthalic Anhydride via Direct Bromination

A mixture of phthalic anhydride and bromine is refluxed in acetic anhydride. This method has been reported to yield high-purity 3-bromophthalic anhydride. A specific protocol involves the dehydration of 3-bromophthalic acid by refluxing with acetic anhydride for one hour, followed by crystallization from petroleum ether to yield 96% of the product.

Synthesis of this compound using a Phase Transfer Catalyst

To a suspension of 22 g of phthalic anhydride in 150 mL of water, 12 g of sodium hydroxide (B78521) and 8.5 mL of pure bromine are slowly added. The reaction mixture is stirred at 90°C for 12 hours. After cooling and filtration, the resulting solid is dissolved in sulfur dioxide and refluxed for 5 hours. Concentration and extraction with dichloromethane (B109758) yield this compound with a 71% yield. Another protocol utilizes a benzyltrimethylammonium (B79724) chloride catalyst in a three-stage temperature-controlled reaction with bromine addition, followed by acidification and purification.

Synthesis of this compound using an Iron Catalyst

While direct bromination of phthalic anhydride with an iron catalyst can produce a mixture of isomers, a method starting from 4-chlorotetrahydrophthalic anhydride has been described. 18.65 grams of 4-chlorotetrahydrophthalic anhydride are dissolved in 2.8 grams of chlorobenzene and heated to 110°C. 0.0026 grams of iron powder are added, and 22.4 grams of bromine are added over 2 hours. The temperature is then increased to 130°C, and an additional 9.6 grams of bromine are added over 1.5 hours. Finally, the reaction is heated to 165°-170°C for 4 hours.

Mandatory Visualizations

The following diagrams illustrate the core mechanistic pathway and a general experimental workflow for the electrophilic bromination of phthalic anhydride.

The Genesis of a Key Intermediate: A Technical History of 4-Bromophthalic Anhydride

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of 4-Bromophthalic anhydride (B1165640), a pivotal intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Geared towards researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key quantitative data, and outlines detailed experimental protocols for its preparation.

A Historical Perspective: The Emergence of 4-Bromophthalic Anhydride

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the broader exploration of phthalic anhydride derivatives. The early 20th century saw investigations into the bromination of phthalic anhydride, laying the groundwork for the eventual isolation and characterization of its various isomers.

A significant milestone in the modern accessibility and utility of this compound came with the work of E. T. Sabourin and his colleagues, published in 1983.[1][2] Their method, involving the direct bromination of phthalic anhydride in an aqueous alkaline solution, provided a practical route to this specific isomer and is frequently cited in subsequent patents and literature, indicating its importance in establishing a viable synthetic pathway.

Further advancements in the 1990s, driven by industrial applications, led to the development of alternative synthetic routes. Notably, a patent filed in 1990 described a process for preparing this compound by reacting 4-chlorotetrahydrophthalic anhydride with bromine in the presence of an iron catalyst.[1] This method offered a different approach to achieving the desired brominated product.

Today, this compound is recognized as a valuable building block, particularly in the preparation of dianhydride monomers for polyimides, as well as in the synthesis of various dyes and plasticizers.[1][2]

Key Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound have been prominently documented.

Method 1: Direct Bromination of Phthalic Anhydride in Aqueous Alkali

This method, based on the work of Sabourin et al., involves the direct bromination of phthalic anhydride.

Experimental Protocol:

The synthesis commences with the dissolution of phthalic anhydride in an aqueous alkali solution, such as sodium hydroxide, to form the corresponding phthalate (B1215562) salt. Elemental bromine is then introduced to the solution. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is directed to the 4-position of the phthalate ring. Subsequent acidification of the reaction mixture precipitates the 4-bromophthalic acid, which is then dehydrated, typically by heating, to yield this compound.

Method 2: Bromination of 4-Chlorotetrahydrophthalic Anhydride

This patented process provides an alternative route starting from a partially saturated ring system.

Experimental Protocol:

The starting material, 4-chlorotetrahydrophthalic anhydride, is reacted with elemental bromine in the presence of an iron catalyst, such as iron powder or an iron salt (e.g., ferric chloride). The reaction is typically carried out in a suitable solvent, like chlorobenzene, at elevated temperatures. This process involves both dehydrogenation (aromatization) of the tetrahydrophthalic ring and a halogen exchange reaction, where the chlorine atom is substituted by bromine. The resulting this compound is then isolated from the reaction mixture.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of this compound.

| Parameter | Method 1 (Direct Bromination) | Method 2 (Bromination of 4-Chlorotetrahydrophthalic Anhydride) | Reference |

| Starting Material | Phthalic Anhydride | 4-Chlorotetrahydrophthalic Anhydride | [1][2] |

| Key Reagents | Bromine, Aqueous Alkali | Bromine, Iron Catalyst | [1][2] |

| Typical Yield | Not explicitly stated in provided abstracts | Yields can be influenced by reaction conditions | [1] |

| Melting Point (°C) | 107 | 107 |

| Physical and Spectral Properties | Value | Reference |

| Molecular Formula | C₈H₃BrO₃ | |

| Molecular Weight ( g/mol ) | 227.01 | |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 86-90-8 |

Conclusion